L-Gulose

Overview

Description

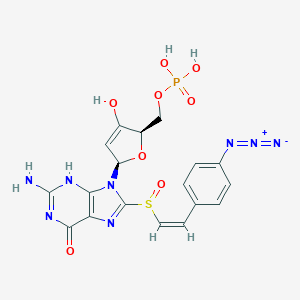

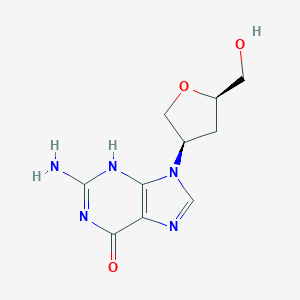

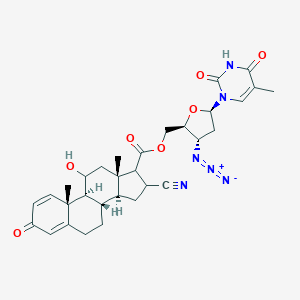

L-Gulose, with the chemical formula C₆H₁₂O₆ or O=CH[CH(OH)]₅H, is an enantiomer of the more common d-glucose. Unlike d-glucose, this compound does not naturally occur in living organisms but can be synthesized in the laboratory. It shares the same six-carbon backbone as glucose, classifying it as a hexose. In taste, this compound is indistinguishable from d-glucose .

Scientific Research Applications

L-Gulose has been explored for various purposes:

Low-Calorie Sweetener: Proposed as a low-calorie alternative, although not commercially marketed.

Insulin Release: this compound pentaacetate stimulates insulin release and may have therapeutic potential for type 2 diabetes.

Laxative Properties: this compound exhibits laxative effects and has been considered for colon-cleansing without disrupting fluid and electrolyte balance.

Safety and Hazards

Mechanism of Action

The exact mechanism by which L-gulose exerts its effects remains an area of study. It may involve interactions with cellular receptors or metabolic pathways.

Biochemical Analysis

Biochemical Properties

L-Gulose interacts with several enzymes and proteins in the process of AsA biosynthesis. For instance, it is involved with the enzyme L-gulono-1,4-lactone oxidase (GulLO), which is crucial in the conversion of this compound to AsA . This interaction is essential for the production of AsA, an important antioxidant for plants and animals .

Cellular Effects

The presence of this compound in cells influences various cellular processes. It plays a role in the biosynthesis of AsA, which is a key antioxidant that protects cells from oxidative damage. AsA also participates in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its conversion to AsA. This process involves the enzyme GulLO, which oxidizes this compound to produce AsA . This reaction is a crucial step in the biosynthesis of AsA, influencing gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, when this compound is treated with GulLO, the levels of total AsA in transgenic tobacco cell lines were significantly increased . This suggests that this compound’s influence on cellular function may vary over time, depending on its stability and degradation .

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the production of AsA. This pathway involves the enzyme GulLO, which catalyzes the oxidation of this compound to AsA . This process can influence metabolic flux and metabolite levels within the cell .

Preparation Methods

Laboratory Synthesis:: L-Gulose can be prepared through synthetic routes involving chemical transformations. One common method is the oxidation of d-glucose using specific reagents. For example, the oxidation of d-glucose with bromine water followed by reduction yields this compound.

Industrial Production:: Industrial-scale production of this compound is not common due to high manufacturing costs. research continues to explore more efficient methods for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: L-Gulose, like other aldohexoses, can undergo various chemical reactions:

Oxidation: this compound can be oxidized to form carboxylic acids.

Reduction: Reduction of this compound leads to alditols (sugar alcohols).

Substitution: this compound can undergo substitution reactions at its hydroxyl groups.

Isomerization: In water solution, this compound interconverts between cyclic structural isomers, including α- and β-L-glucofuranose (five-membered ring) and α- and β-L-glucopyranose (six-membered ring).

- Oxidation: Bromine water, nitric acid, or other oxidizing agents.

- Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

- Isomerization: Acidic or basic conditions.

Comparison with Similar Compounds

L-Gulose stands out due to its rarity and unique properties. Similar compounds include d-glucose, d-mannose, and d-galactose.

properties

| { "Design of the Synthesis Pathway": "L-Gulose can be synthesized using a multi-step process starting from D-glucose.", "Starting Materials": [ "D-Glucose", "Acetic Anhydride", "Sodium Methoxide", "Methanol", "Hydrochloric Acid", "Sodium Borohydride", "Sodium Hydroxide", "Hydrogen Peroxide", "Manganese Dioxide" ], "Reaction": [ "Step 1: Protection of C-1 hydroxyl group of D-glucose with acetic anhydride and sodium methoxide to form 1,2:5,6-di-O-isopropylidene-D-glucose", "Step 2: Reduction of the protected D-glucose with sodium borohydride in the presence of acetic acid to yield 1,2:5,6-di-O-isopropylidene-L-gulitol", "Step 3: Oxidation of L-gulitol with hydrogen peroxide and manganese dioxide in the presence of sodium hydroxide to form L-gulose" ] } | |

CAS RN |

6027-89-0 |

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-QRXFDPRISA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

melting_point |

< 25 °C |

Other CAS RN |

6027-89-0 |

physical_description |

Solid |

synonyms |

L-(+)-Gulose; |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-gulose?

A1: this compound has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have characterized this compound using NMR spectroscopy, including proton (1H) and carbon-13 (13C) NMR. These studies provide detailed information about the structure and conformation of this compound and its derivatives. [, ]

Q3: Where is this compound naturally found?

A3: this compound is a rare sugar found in specific organisms. One notable example is its presence as the sugar moiety of the main polar lipid in the thermophilic archaeon Thermoplasma acidophilum. []

Q4: How is this compound biosynthesized?

A4: Research suggests that this compound biosynthesis in Thermoplasma acidophilum occurs through a pathway involving stepwise stereochemical inversion at C-2 and C-5 of D-glucose. This process likely involves an epimerase similar to GDP-mannose 3,5-epimerase, a key enzyme in plant ascorbate biosynthesis. [, ]

Q5: Is this compound involved in vitamin C biosynthesis in plants?

A5: While not a direct precursor in the main vitamin C pathway, this compound, specifically as guanosine 5’-diphospho-β-L-gulose (GDP-L-gulose), is produced by GDP-mannose 3′,5′-epimerase, an enzyme involved in the early stages of vitamin C biosynthesis in plants. [] Research suggests exogenous this compound can be converted to L-ascorbic acid in plant cells, hinting at a potential role in the this compound pathway for de novo vitamin C synthesis. [, ]

Q6: Can this compound be synthesized from other sugars?

A7: Yes, this compound can be synthesized from other sugars using chemical and enzymatic methods. One study demonstrated the efficient production of this compound from D-sorbitol using a wheat-bran culture extract of the fungus Penicillium sp. KU-1. [] This fungal extract exhibits enzymatic activity for the oxidation of D-sorbitol, leading to a high yield of this compound. [] Additionally, chemical synthesis from D-mannose has been explored. [, ]

Q7: Can this compound be used in the synthesis of other biologically active compounds?

A9: Yes, this compound serves as a valuable starting material for synthesizing various biologically relevant compounds. For instance, it acts as a precursor for the synthesis of orthogonally protected L-hexose thioglycoside derivatives, which are important building blocks for complex carbohydrates. [] It's also been utilized in the synthesis of the antibiotic YA-56. [] Additionally, this compound is employed in the creation of carbocyclic analogues of various sugars, including α-D-glucosamine and α-D-mannose. [] Researchers have also used this compound in the synthesis of L-beta-(2S,4S)- and L-alpha-(2S,4R)-dioxolanyl nucleosides, which showed potential as anti-HIV agents. []

Q8: Are there any applications of this compound in material science?

A10: While research in this area is still emerging, this compound derivatives, particularly L-guluronic acid, have shown promise in the development of heparinoid pentasaccharides with anticoagulant activity. [] Replacing the more synthetically challenging L-iduronic acid with L-guluronic acid in these compounds could lead to more efficient production of these important pharmaceuticals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.